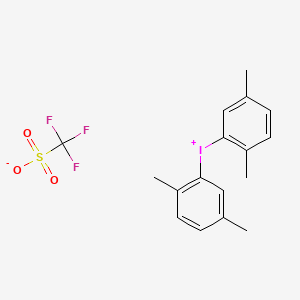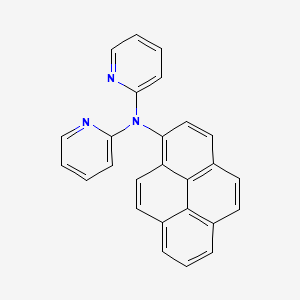
Bis(2,5-dimethylphenyl)iodonium triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dimethylphenyl)iodonium triflate is a hypervalent iodine compound with the molecular formula C17H18F3IO3S. It is a yellow to white solid with a melting point of 172 to 175 °C . This compound is part of the diaryliodonium salts family, which are known for their high electrophilicity and versatility in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diaryliodonium salts, including bis(2,5-dimethylphenyl)iodonium triflate, typically involves the oxidation of iodoarenes to the corresponding λ3-iodanes, followed by ligand exchange with arenes or organometallic arenes . This process can be achieved stepwise or in a one-pot reaction. Most synthetic approaches to iodonium salts are conducted under acidic conditions, although some neutral or basic conditions have been developed .
Industrial Production Methods
A scalable electrochemical synthesis method has been developed for diaryliodonium salts. This method involves anodic oxidation of iodobiaryls and iodoarene/arene mixtures in a simple undivided electrolysis cell in a solvent mixture of MeCN–HFIP–TfOH without any added electrolyte salts . This atom-efficient process does not require chemical oxidants and generates no chemical waste, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dimethylphenyl)iodonium triflate undergoes various types of reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Substitution: It is used as an arylating agent for a wide range of nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles, metal catalysts, and other electrophilic reagents. The reactions are typically carried out under acidic, neutral, or basic conditions, depending on the desired outcome .
Major Products
The major products formed from reactions involving this compound are arylated compounds, which are valuable intermediates in the synthesis of various organic molecules .
Applications De Recherche Scientifique
Bis(2,5-dimethylphenyl)iodonium triflate has a wide range of applications in scientific research, including:
Chemistry: It is used as an arylating agent in organic synthesis and as an oxidizing agent.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism by which bis(2,5-dimethylphenyl)iodonium triflate exerts its effects involves the transfer of an aryl group to a nucleophile. This process is facilitated by the high electrophilicity of the iodonium ion, which makes it an effective arylating agent . The molecular targets and pathways involved in its reactions depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diphenyliodonium triflate
- Bis(4-methylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium triflate
Uniqueness
Bis(2,5-dimethylphenyl)iodonium triflate is unique due to its specific substitution pattern on the phenyl rings, which can influence its reactivity and selectivity in organic synthesis . This makes it a valuable reagent for specific applications where other diaryliodonium salts may not be as effective.
Propriétés
Formule moléculaire |
C17H18F3IO3S |
|---|---|
Poids moléculaire |
486.3 g/mol |
Nom IUPAC |
bis(2,5-dimethylphenyl)iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C16H18I.CHF3O3S/c1-11-5-7-13(3)15(9-11)17-16-10-12(2)6-8-14(16)4;2-1(3,4)8(5,6)7/h5-10H,1-4H3;(H,5,6,7)/q+1;/p-1 |
Clé InChI |
NOYGJUFDVACLMX-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C)[I+]C2=C(C=CC(=C2)C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,6-Di([2,2'-bithiophen]-5-yl)-1,2,4,5-tetrazine](/img/structure/B12532207.png)

![4,5-Bis[(trimethylsilyl)ethynyl]benzene-1,2-diamine](/img/structure/B12532211.png)
![Phosphonic acid, [2-phosphono-1-(3-pyridinyl)ethyl]-](/img/structure/B12532216.png)
![3-[3,5-Bis(trifluoromethyl)phenyl]-1-(3-methoxyphenyl)prop-2-en-1-one](/img/structure/B12532222.png)
![(3E)-3-{[2-(Dimethylamino)ethyl]imino}-1-phenylbutan-1-one](/img/structure/B12532230.png)


![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]-[(1S)-1-[(5E)-5-(6-diphenylphosphanylcyclohexa-2,4-dien-1-ylidene)cyclopenta-1,3-dien-1-yl]ethyl]phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12532255.png)





